
Prostaglandin E2-biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prostaglandin E2-biotin is a conjugated compound that combines prostaglandin E2, a biologically active lipid mediator, with biotin, a vitamin that is essential for various metabolic processes. Prostaglandin E2 is known for its role in inflammation, immune responses, and regulation of various physiological functions. The biotinylation of prostaglandin E2 enhances its utility in biochemical assays and research applications, allowing for easier detection and quantification.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prostaglandin E2-biotin typically involves the conjugation of prostaglandin E2 with a biotin derivative. One common method is to use biotinylated reagents that can react with the carboxyl group of prostaglandin E2. The reaction is often carried out in the presence of coupling agents such as N-hydroxysuccinimide (NHS) and carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to preserve the biological activity of prostaglandin E2 .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the preparation of prostaglandin E2 and biotin derivatives, followed by their conjugation using optimized reaction conditions. Purification steps such as chromatography are employed to isolate the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Prostaglandin E2-biotin can undergo various chemical reactions, including:
Oxidation: Prostaglandin E2 can be oxidized to form different prostaglandin derivatives.
Reduction: Reduction reactions can modify the functional groups on prostaglandin E2.
Substitution: Biotinylation itself is a substitution reaction where the biotin moiety replaces a hydrogen atom on prostaglandin E2.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and coupling agents like NHS and EDC. The reactions are typically carried out under controlled temperatures and pH to maintain the integrity of the compound .
Major Products Formed
The major products formed from these reactions include various prostaglandin derivatives and biotinylated prostaglandin E2, which can be used in different biochemical assays and research applications .
Scientific Research Applications
Prostaglandin E2-biotin has a wide range of scientific research applications:
Chemistry: Used in the study of prostaglandin pathways and their chemical properties.
Biology: Helps in the investigation of cellular processes involving prostaglandin E2, such as inflammation and immune responses.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents targeting prostaglandin pathways.
Industry: Employed in the production of biochemical kits and reagents for research and diagnostic purposes.
Mechanism of Action
Prostaglandin E2-biotin exerts its effects by binding to specific prostaglandin E2 receptors, such as EP1, EP2, EP3, and EP4. These receptors are coupled to different G-proteins, leading to the activation of various intracellular signaling pathways. The binding of prostaglandin E2 to its receptors can result in the modulation of cyclic AMP levels, calcium mobilization, and activation of protein kinases, ultimately influencing cellular responses such as inflammation, vasodilation, and immune modulation .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E1: Another prostaglandin with similar biological activities but different receptor affinities.
Prostaglandin F2α: Known for its role in smooth muscle contraction and different receptor interactions.
Prostaglandin D2: Involved in allergic responses and sleep regulation.
Uniqueness
Prostaglandin E2-biotin is unique due to its biotinylation, which allows for easy detection and quantification in biochemical assays. This modification enhances its utility in research applications, making it a valuable tool for studying prostaglandin pathways and their physiological effects .
Properties
Molecular Formula |
C35H58N4O6S |
|---|---|
Molecular Weight |
662.9 g/mol |
IUPAC Name |
(Z)-N-[5-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentyl]-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide |
InChI |
InChI=1S/C35H58N4O6S/c1-2-3-7-14-25(40)19-20-27-26(29(41)23-30(27)42)15-8-4-5-9-17-32(43)36-21-12-6-13-22-37-33(44)18-11-10-16-31-34-28(24-46-31)38-35(45)39-34/h4,8,19-20,25-28,30-31,34,40,42H,2-3,5-7,9-18,21-24H2,1H3,(H,36,43)(H,37,44)(H2,38,39,45)/b8-4-,20-19+/t25-,26+,27+,28-,30+,31+,34-/m0/s1 |
InChI Key |
PREZBUUQJJPPFV-VTPUZKRBSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)NCCCCCNC(=O)CCCC[C@@H]2[C@@H]3[C@H](CS2)NC(=O)N3)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]octadeca-9,12-dienehydrazide](/img/structure/B10767104.png)
![cyclo[OVal-D-N(Me)Phe-OVal-D-N(Me)Phe-OVal-D-N(Me)Phe]](/img/structure/B10767117.png)
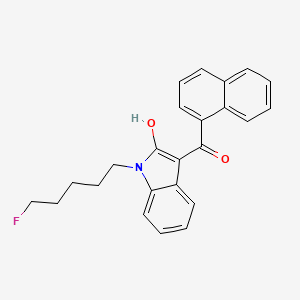
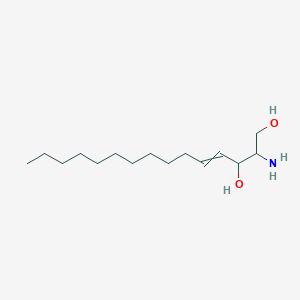
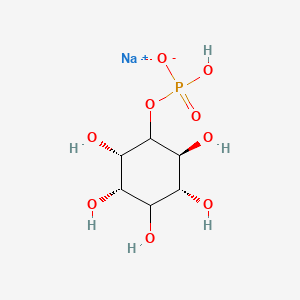
![[(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B10767142.png)
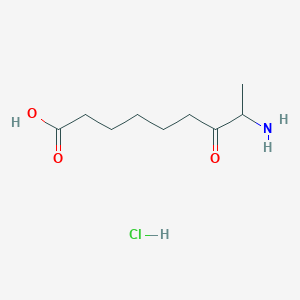
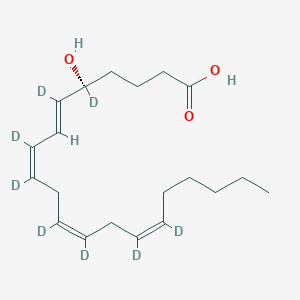
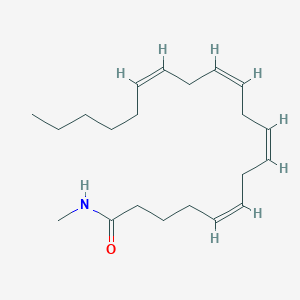
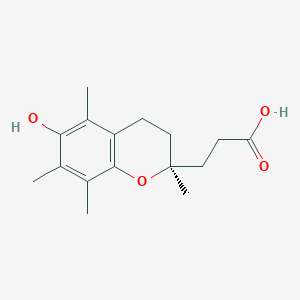
![(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767182.png)
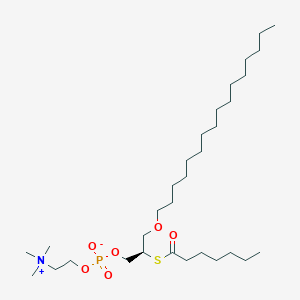
![(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide](/img/structure/B10767187.png)
